molecular formula C17H16BrNO3 B4111664 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid

5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid

Cat. No.: B4111664
M. Wt: 362.2 g/mol
InChI Key: FKEZNCCNZOJPEN-UHFFFAOYSA-N
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Description

5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound with the molecular formula C17H16BrNO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and a phenylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid typically involves the reaction of 2,5-dibromobenzoic acid with aniline in the presence of a catalyst. The reaction is carried out at elevated temperatures, around 403 K, and the product is purified using column chromatography . Another method involves the bromination of 2-chlorobenzoic acid followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves using large-scale reactors and efficient purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like lithium diisopropylamide (LDA) or Grignard reagents in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with amino acid residues in proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutanoyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

5-bromo-2-(2-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(18)10-14(15)17(21)22/h3-10,13H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZNCCNZOJPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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